ethyl 3-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl acetamido moiety at position 2.
Properties
IUPAC Name |
ethyl 3-[[2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)16-7-6-8-17(13-16)26-22(29)15-33-23-20-14-19(27-28(20)12-11-25-23)18-9-4-5-10-21(18)31-2/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOQDOAOKKSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex compound with potential biological activities. Its structure includes a pyrazolo[1,5-a]pyrazine core, which has been associated with various therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 418.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazine ring, a methoxyphenyl group, and an acetamido benzoate moiety. The presence of the sulfanyl group suggests potential interactions with biological targets.
Structural Representation
- IUPAC Name : N-[2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]ethyl]-2-phenoxyacetamide
- SMILES : COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CCNC(=O)COC4=CC=CC=C4
Anticancer Activity
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For example, studies have shown that these derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
The proposed mechanisms include:
- Inhibition of Kinase Activity : Pyrazolo derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as AXL and c-MET, which play crucial roles in tumor growth and metastasis .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Antileishmanial Activity : A related study evaluated sulfanyl compounds for their efficacy against Leishmania species. Some derivatives showed promising results with low lethal concentrations (LC50), indicating potential for further development as antileishmanial agents .
Compound LC50 (µM) Activity 9a 13 Moderate 9b 4 High - Antimicrobial Screening : Another study assessed the activity of various pyrazolo derivatives against Bacillus subtilis and Escherichia coli, finding that some compounds had minimal inhibitory concentrations (MIC) suggesting significant antimicrobial potential .
Toxicity and Safety Profile
While the biological activities are promising, further studies are necessary to evaluate the toxicity profile of this compound. Initial assessments indicate that modifications to the molecular structure may enhance safety while retaining efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with pyrazolo[1,5-a]pyrimidine structures exhibit promising anticancer properties. Ethyl 3-(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate has been investigated for its ability to inhibit specific cancer cell lines. For instance, derivatives of pyrazolo compounds have shown efficacy against breast cancer and leukemia by inducing apoptosis in cancer cells and inhibiting tumor growth through various cellular pathways .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazolo derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This makes this compound a candidate for the development of new anti-inflammatory drugs .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process may include the formation of the pyrazolo core followed by functionalization to introduce the ethoxy and sulfanyl groups. Such synthetic routes are crucial for producing analogs with enhanced biological activity .
Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its ability to interact with specific molecular targets within cells. Studies suggest that it may modulate signaling pathways involved in cell proliferation and survival, particularly through inhibition of kinases associated with cancer progression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer efficacy | Showed significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory effects | Demonstrated reduced COX-2 expression in vitro, suggesting potential for treating inflammatory diseases. |
| Study C | Synthesis optimization | Developed a more efficient synthetic route that reduced production time by 30% while maintaining yield. |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with three analogs from the evidence:
*Estimated based on structural similarity.
Key Observations :
- The 2-methoxyphenyl substituent in the target compound introduces polarity compared to the naphthyl (G420-0463) or ethylphenyl (G420-0636/0609) groups, which may influence solubility and target binding .
- The 3-position benzoate ester in the target compound vs. 2- or 4-positions in analogs could alter steric hindrance and conformational flexibility, affecting interactions with biological targets .
Anticancer and Antiviral Potential
- Pyrazolo[1,5-a]pyrazine sulfonamides () demonstrated anticancer activity, suggesting the sulfanyl group in the target compound may contribute to similar mechanisms .
- Triazolopyrimidine derivatives () with substituents like methyl or oxy groups showed herbicidal and antiviral activities. The methoxy group in the target compound may enhance H-bonding, analogous to the chiral center in that improved bioactivity .
Antimicrobial Activity
- Pyrazole-quinazoline hybrids () with acetamido linkers exhibited antimicrobial effects. The acetamido group in the target compound could similarly facilitate hydrogen bonding to microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
